(R-(R*,S*))-1-Cyclohexyl-3-((2-hydroxy-1-methyl-2-phenylethyl)amino)propan-1-one hydrochloride
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Overview
Description
Alifedrine hydrochloride is an ionotropic compound and partial beta-adrenergic agonist.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been involved in studies focusing on the synthesis and characterization of specific configurations of amino alcohols and related compounds. For instance, Drewes et al. (1992) explored the synthesis, resolution, and assignment of absolute configuration of related 2-(α-hydroxy)aryl acrylate esters, which involved similar structural frameworks (Drewes, Emslie, Field, Khan, & Ramesar, 1992).
- Research by Asami et al. (2015) examined the enantioselective addition of diethylzinc to aldehydes catalyzed by derivatives of 1-phenylethylamine, which shares a part of the structural backbone with the compound (Asami, Miyairi, Sasahara, Ichikawa, Hosoda, & Ito, 2015).
Potential Pharmacological Applications
- Nesterkina et al. (2022) synthesized a compound related to (R-(R*,S*))-1-Cyclohexyl-3-((2-hydroxy-1-methyl-2-phenylethyl)amino)propan-1-one hydrochloride, exploring its potential anticonvulsant activity. This suggests a potential avenue for the use of similar compounds in the development of anticonvulsant drugs (Nesterkina, Musatov, Honcharova, & Kravchenko, 2022).
Stereochemistry and Crystallization Studies
- Research by Shiraiwa et al. (2007) focused on the optical resolutions and crystallization of similar compounds, contributing to the understanding of the stereochemical properties and crystallization behaviors of such molecules (Shiraiwa, Kawashima, Ikaritani, Suganuma, & Saijoh, 2007).
properties
CAS RN |
72913-80-5 |
---|---|
Product Name |
(R-(R*,S*))-1-Cyclohexyl-3-((2-hydroxy-1-methyl-2-phenylethyl)amino)propan-1-one hydrochloride |
Molecular Formula |
C18H28ClNO2 |
Molecular Weight |
325.9 g/mol |
IUPAC Name |
1-cyclohexyl-3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]propan-1-one;hydrochloride |
InChI |
InChI=1S/C18H27NO2.ClH/c1-14(18(21)16-10-6-3-7-11-16)19-13-12-17(20)15-8-4-2-5-9-15;/h3,6-7,10-11,14-15,18-19,21H,2,4-5,8-9,12-13H2,1H3;1H/t14-,18-;/m0./s1 |
InChI Key |
AKEXDXACYGXMJG-DJKAKHFESA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCC(=O)C2CCCCC2.Cl |
SMILES |
CC(C(C1=CC=CC=C1)O)NCCC(=O)C2CCCCC2.Cl |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCCC(=O)C2CCCCC2.Cl |
Appearance |
Solid powder |
Other CAS RN |
72913-80-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Alifedrine hydrochloride, Alifedrine HCl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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